molecular formula C12H14FNO2 B2867416 4-Fluorophenyl piperidine-1-carboxylate CAS No. 539805-23-7

4-Fluorophenyl piperidine-1-carboxylate

Cat. No.: B2867416
CAS No.: 539805-23-7
M. Wt: 223.247
InChI Key: DXTPIMILZQNZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl piperidine-1-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. While not directly profiled in the available literature, its core structural motifs—a piperidine ring and a 4-fluorophenyl group—are extensively utilized in drug discovery and development . The piperidine scaffold is a prevalent feature in naturally occurring alkaloids and numerous FDA-approved pharmaceuticals, underscoring its fundamental role in designing bioactive molecules . The incorporation of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity through electrostatic interactions . Researchers value this compound primarily as a building block for constructing more complex molecular architectures. Structurally related 4-(4-fluorophenyl)piperidine derivatives serve as key precursors in synthesizing compounds with high affinity for neurological targets, such as the dopamine transporter (DAT) . Furthermore, the 4-fluorophenyl-piperidine structure is a recognized pharmacophore in the development of potential antiproliferative agents, with some analogues demonstrating sub-micromolar activity against cancer cell lines and functioning as tubulin inhibitors . Its utility extends to the synthesis of Schiff base derivatives, which are themselves versatile intermediates for generating libraries of compounds with potential antimicrobial, antioxidant, and anticancer activities . As such, this compound provides researchers with a flexible starting point for SAR (Structure-Activity Relationship) studies, the development of novel therapeutic candidates, and chemical biology probe discovery. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-fluorophenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTPIMILZQNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Piperidine Scaffolds in Contemporary Chemical and Biological Sciences

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. mdpi.comwhiterose.ac.uk Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. mdpi.com Piperidine and its derivatives are cornerstone building blocks in the synthesis of a vast array of medicinal agents, contributing to over 70 commercialized drugs. acs.org

The structural motif is present in numerous natural alkaloids, such as piperine (B192125) (from black pepper), which gives the compound its name, and solenopsin, a fire ant toxin. documentsdelivered.com In the realm of synthetic pharmaceuticals, the piperidine scaffold is integral to drugs across more than twenty classes, demonstrating a remarkable range of pharmacological activities. nih.govontosight.ai These applications include analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol, risperidone), antihistamines (e.g., loratadine), and agents for treating Alzheimer's disease (e.g., donepezil). nih.govscbt.com

The significance of the piperidine scaffold in drug design can be attributed to several factors:

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for salt formation which can improve solubility and bioavailability. Its saturated, non-aromatic nature provides conformational flexibility, enabling it to adopt optimal geometries for binding to enzyme active sites or receptors. researchgate.net

Enhanced Biological Activity and Selectivity: The introduction of chiral piperidine scaffolds can significantly enhance the biological activity and selectivity of drug candidates. researchgate.net

Improved Pharmacokinetic Properties: The scaffold can be modified to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The widespread application of this scaffold underscores its foundational role in the development of new chemical entities with therapeutic potential. nih.govontosight.ai

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

Drug Name Therapeutic Class Key Function
Donepezil Anti-Alzheimer's Agent Acetylcholinesterase Inhibitor
Risperidone Antipsychotic Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonist
Fentanyl Opioid Analgesic μ-opioid Receptor Agonist
Loratadine Antihistamine H1 Receptor Antagonist

| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |

Strategic Incorporation of Fluorine in Organic Molecules for Enhanced Properties

The substitution of hydrogen with fluorine is a widely employed and highly effective strategy in modern drug design, often referred to as "fluorine chemistry." google.comontosight.ai The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on the biological and physicochemical properties of a molecule. ontosight.aigoogle.com

Judicious placement of fluorine can lead to significant improvements in a drug candidate's profile:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. google.comontosight.aigoogle.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with the target protein. ontosight.airesearchgate.net This can result in enhanced potency and selectivity.

Lipophilicity and Permeability: Fluorination of a molecule typically increases its lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov However, the effect is context-dependent, and certain aliphatic fluorination patterns can even decrease lipophilicity.

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. google.comgoogle.com This modification can be crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, absorption, and target engagement.

The strategic incorporation of fluorine is a key tool for medicinal chemists to overcome challenges in drug development, turning a promising lead compound into a viable drug candidate. google.comgoogle.com

Table 2: Effects of Fluorine Incorporation on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Often Increased Strong C-F bond blocks enzymatic oxidation. ontosight.aigoogle.com
Binding Affinity Can be Enhanced Alters electronic properties, leading to stronger target interactions. google.comresearchgate.net
Lipophilicity Generally Increased Increases hydrophobicity, aiding membrane permeability. researchgate.netnih.gov

| Acidity/Basicity (pKa) | Modulated | Inductive electron withdrawal alters the acidity of nearby protons or the basicity of amines. google.com |

Overview of 4 Fluorophenyl Piperidine 1 Carboxylate As a Key Research Intermediate and Building Block

Modern Approaches to the Synthesis of this compound Analogues

The construction of the this compound scaffold can be achieved through various modern synthetic strategies. These methods offer efficiency, selectivity, and the ability to introduce molecular diversity, which are crucial for the development of compound libraries for biological screening.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis and a powerful tool for the formation of the piperidine ring. researchgate.net This method typically involves the reaction of a dicarbonyl compound, or a functional equivalent, with an amine, followed by reduction of the resulting imine or enamine intermediate. In the context of this compound synthesis, this strategy can be envisioned through the condensation of a 1,5-dicarbonyl compound with 4-fluoroaniline (B128567), followed by an in-situ reduction and cyclization to form the N-aryl piperidine core. Subsequent carbamoylation would then yield the target carboxylate.

Key aspects of this strategy include the choice of reducing agent, with common options being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. organic-chemistry.org The reaction conditions, such as pH and solvent, are also critical for optimizing the yield and purity of the desired piperidine derivative. While direct examples for the specific target molecule are not prevalent in readily available literature, the general principles of reductive amination are widely applicable. chemrxiv.orgreddit.comdntb.gov.ua

Nucleophilic Substitution Reactions in Piperidine Functionalization

Nucleophilic substitution reactions are fundamental to the functionalization of the piperidine ring. rsc.org In the synthesis of this compound, a key transformation is the formation of the C-N bond between the piperidine nitrogen and the 4-fluorophenyl group. This can be achieved via nucleophilic aromatic substitution (SNAᵣ), where piperidine or a piperidine precursor acts as the nucleophile attacking an activated 4-fluorophenyl electrophile.

For an SNAᵣ reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the fluorine atom. researchgate.netnih.govresearchgate.net For instance, a 1,4-difluorobenzene (B165170) or a 1-fluoro-4-nitrobenzene (B44160) could serve as the electrophilic partner. The piperidine nitrogen, being a secondary amine, is a potent nucleophile that can displace the fluorine atom to form the desired N-aryl piperidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the reaction.

Alternatively, the pre-formed piperidine-1-carboxylate can be N-arylated. However, the electron-withdrawing nature of the carbamate group reduces the nucleophilicity of the piperidine nitrogen, potentially requiring harsher reaction conditions or the use of a stronger base.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecular scaffolds in a single step from three or more starting materials. nih.govmdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for the synthesis of this compound analogues. nih.govresearchgate.netdntb.gov.uaresearchgate.net

The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov To construct the target scaffold, a functionalized piperidine derivative could be used as the amine component. For example, reacting a piperidone derivative, 4-fluoroaniline, a suitable carboxylic acid, and an isocyanide could potentially lead to a highly functionalized piperidine that can be further elaborated to the desired carboxylate. The versatility of MCRs allows for the rapid generation of a library of analogues by simply varying the starting components. rug.nl

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling) for Aryl Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the introduction of the 4-fluorophenyl moiety onto the piperidine scaffold. wikipedia.orgacsgcipr.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.commdpi.comrsc.org To synthesize this compound, one could couple 4-fluorophenylboronic acid with a piperidine derivative bearing a suitable leaving group (e.g., a bromine or iodine atom) at the nitrogen atom. However, this approach is less common for N-arylation. A more direct route is the coupling of a piperidine with a 4-fluorophenyl halide.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.orgacsgcipr.orgresearchgate.netresearchgate.netyoutube.com This reaction directly couples an amine with an aryl halide or triflate. In the context of our target molecule, piperidine can be coupled with a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form N-(4-fluorophenyl)piperidine. researchgate.net Subsequent reaction with a suitable chloroformate would then yield the final this compound. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Reaction Reactants Catalyst/Reagents Key Bond Formed
Suzuki-Miyaura CouplingAryl Halide + Arylboronic AcidPalladium Catalyst, BaseC-C
Buchwald-Hartwig AminationAryl Halide + AminePalladium Catalyst, Ligand, BaseC-N

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates. The preparation of substituted fluorophenyl moieties is a critical aspect of this process.

Preparation of Substituted Fluorophenyl Moieties

The 4-fluorophenyl group is a common motif in many pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The synthesis of precursors for introducing this group is therefore of great importance.

4-Fluorophenylboronic acid is a versatile and widely used precursor, particularly in Suzuki-Miyaura cross-coupling reactions. ontosight.aichemimpex.comsigmaaldrich.comchemicalbook.comtcichemicals.com It is a white crystalline solid that can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. ontosight.ai This compound serves as an excellent source of the 4-fluorophenyl nucleophile in palladium-catalyzed reactions.

Property Value
Molecular FormulaC₆H₆BFO₂
Molecular Weight139.92 g/mol
Melting Point262-265 °C
AppearanceWhite to off-white crystalline powder

4-Fluoro-halobenzenes , such as 4-fluoroiodobenzene and 4-fluorobromobenzene, are another important class of precursors. These compounds are typically used as the electrophilic partners in cross-coupling reactions like the Buchwald-Hartwig amination. 4-Fluoroiodobenzene can be prepared from 4-fluoroaniline via a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide. These halogenated fluorophenyls are essential for the direct arylation of the piperidine nitrogen.

The availability of these and other substituted fluorophenyl precursors is crucial for the development of efficient and versatile synthetic routes to this compound and its analogues, enabling the exploration of their potential applications in various fields of chemical and biological science. chemimpex.com

Elaboration of Piperidone and Aminopiperidine Precursors

The construction of the 4-arylpiperidine core is a critical first step in the synthesis of this compound. Piperidone and aminopiperidine derivatives serve as versatile and common precursors for this purpose.

One prevalent strategy begins with N-substituted 4-piperidones. For instance, 1-benzyl-4-piperidone can be reacted with an aryl Grignard reagent, such as 4-fluorophenylmagnesium bromide, to form a tertiary alcohol. Subsequent dehydration and reduction steps yield the desired 4-(4-fluorophenyl)piperidine (B1272349). researchgate.netnih.gov A multi-step synthesis starting from 1,3,5-trimethoxybenzene (B48636) and N-methyl piperidone has also been reported, proceeding through hydroboration and oxidation to yield an arylpiperidinol intermediate. acs.org

Another robust method involves the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, a β-ketoester, and an amine (or ammonia) to construct the 4-piperidone ring, which can then be further functionalized. dtic.mil Modern variations of this classic reaction provide access to highly substituted piperidones. nih.gov

Aminopiperidines, particularly 4-aminopiperidine (B84694) derivatives, also serve as valuable synthons. These can be prepared through various routes, including reductive amination of 4-piperidones. The resulting amino group can be further transformed or used as a handle for subsequent reactions to build molecular complexity.

A key intermediate, 4-(4-fluorophenyl)piperidine, can be synthesized via the catalytic hydrogenation of its tetrahydropyridine (B1245486) precursor. A common route involves the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro-pyridine using a palladium hydroxide (B78521) catalyst (Pd(OH)₂) under hydrogen pressure, typically in a methanol (B129727) solvent, to yield the saturated piperidine ring. chemicalbook.com

Table 1: Synthesis of 4-(4-Fluorophenyl)piperidine Precursor

PrecursorReagentsCatalystProductYieldReference
1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridineH₂ (200 psi), MethanolPd(OH)₂4-(4-fluorophenyl)piperidine94% chemicalbook.com
4-PhenylpyridineH₂Pd/C4-Phenylpiperidine (B165713)>96% selectivity dntb.gov.uaresearchgate.net
N-Benzylpyridinium SaltHCOOH, (R)-PEA[Cp*RhCl₂]₂Chiral N-Aryl PiperidinesGood nih.govdicp.ac.cn

Selective Functional Group Transformations for Carbamate Formation

Once the 4-(4-fluorophenyl)piperidine core is obtained, the next crucial step is the formation of the carbamate linkage at the piperidine nitrogen. This transformation requires the selective reaction of the secondary amine with a suitable carbonylating agent.

A widely used and efficient method for this N-acylation is the reaction with an aryl chloroformate. Specifically, to synthesize this compound, the 4-(4-fluorophenyl)piperidine intermediate is reacted with 4-fluorophenyl chloroformate. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The choice of solvent can range from dichloromethane (B109758) to toluene. derpharmachemica.comdrugfuture.com

Phenyl chloroformate is a common reagent used in related syntheses, such as in the production of Paroxetine, to install a carbamate group on a piperidine nitrogen. derpharmachemica.comdrugfuture.com Phosgene (B1210022) and its derivatives, like triphosgene, are also powerful reagents for forming carbamates. sigmaaldrich.comresearchgate.netpharmaceutical-networking.com These reagents react with the amine to form an intermediate carbamoyl (B1232498) chloride, which can then react with a phenol (B47542) (in this case, 4-fluorophenol) or, more directly, the amine can react with an aryl chloroformate pre-formed from the phenol and phosgene. google.com Due to the high toxicity of phosgene, alternative, safer methods are often preferred, especially for large-scale production. google.com Phosgene-free methods for carbamate synthesis often utilize carbon dioxide as a C1 source in the presence of a suitable base and an alkylating or arylating agent. google.com

The selectivity of this reaction is generally high, as the secondary amine of the piperidine ring is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the chloroformate.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, selectivity, and scalability of synthesizing this compound are highly dependent on the optimization of reaction conditions. Key factors include the choice of solvent, the catalyst system employed, and considerations for industrial-scale production.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent medium can significantly influence the rate and outcome of chemical reactions. In the synthesis of piperidine derivatives, both protic and aprotic solvents are employed. For instance, in the hydrogenation of tetrahydropyridine precursors, protic solvents like methanol and ethanol (B145695) are common. chemicalbook.com Kinetic studies on the formation of substituted piperidines have shown that the reaction rate can be dependent on the solvent's dielectric constant. ajgreenchem.com For example, in some multi-component reactions to form piperidines, ethanol was found to accelerate the reaction rate compared to methanol. ajgreenchem.com

The choice of solvent also impacts N-acylation reactions. Solvents like dichloromethane, toluene, and acetonitrile (B52724) are frequently used for reacting amines with chloroformates. derpharmachemica.comgoogle.com The solubility of reactants and the stability of intermediates are key considerations. Protic solvents can affect the rate of thermal rearrangement of related N-substituted piperidine N-oxides, highlighting the role of nucleophilic solvation and the hydrogen bond donor ability of the solvent. rsc.org For N-acylation, aprotic solvents are generally preferred to avoid side reactions with the chloroformate reagent.

Table 2: Solvent Influence on Piperidine Synthesis Kinetics

Reaction TypeSolvent 1Solvent 2ObservationReference
Multi-component Piperidine SynthesisMethanol (ε = 32.70)Ethanol (ε = 24.55)Reaction rate is higher in ethanol, the solvent with the lower dielectric constant. ajgreenchem.com
N-acylationDichloromethaneTolueneBoth are effective aprotic solvents for reacting amines with chloroformates. derpharmachemica.com

Catalyst Systems and Ligand Design for Improved Yields

Catalysis is fundamental to many of the steps involved in synthesizing this compound, from the formation of the piperidine ring to its functionalization.

Hydrogenation Catalysts: The reduction of pyridine (B92270) or tetrahydropyridine precursors is typically achieved through catalytic hydrogenation. Heterogeneous catalysts like Palladium on carbon (Pd/C), Palladium hydroxide (Pd(OH)₂), and Platinum oxide (PtO₂) are highly effective. chemicalbook.comdntb.gov.uaasianpubs.org The choice of catalyst and reaction conditions (pressure, temperature, solvent) can control the selectivity of the reduction, which is crucial when other reducible functional groups are present. asianpubs.org

Cross-Coupling Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming the C-C bond between the piperidine ring and the aryl group. researchgate.netnih.gov These methods often start from a functionalized piperidine (e.g., a vinyl silane (B1218182) or boronate) and couple it with an aryl halide. researchgate.net

C-H Functionalization Catalysts: More advanced strategies involve the direct functionalization of C-H bonds. Rhodium (Rh) and Palladium (Pd) catalysts have been developed for the chelation-assisted functionalization of C-H bonds in piperidines and other saturated heterocycles. nih.govnih.govacs.orgresearchgate.net These methods can introduce aryl groups with high regio- and stereoselectivity, offering a more atom-economical approach compared to traditional cross-coupling. acs.org For example, Rh(I) and Rh(III) catalysts have been shown to facilitate the coupling of C-H bonds to various partners. nih.gov

The design of ligands for these metal catalysts is crucial for controlling reactivity and selectivity. Chiral ligands can be used to achieve enantioselective transformations, which is particularly important in pharmaceutical synthesis. dicp.ac.cn

Industrial Scalability Considerations in Synthetic Development

Transitioning a synthetic route from the laboratory to an industrial scale introduces several challenges that must be addressed during development.

Cost and Availability of Reagents: For large-scale production, the cost and availability of starting materials, reagents, and catalysts are paramount. Expensive reagents like arecoline (B194364) or complex chiral ligands may be prohibitive. epo.org Therefore, routes that utilize simple, commercially available building blocks are preferred. google.com

Process Safety and Environmental Impact: The safety of the chemical process is a major concern. Highly toxic reagents like phosgene require specialized handling and containment infrastructure, prompting the development of safer, phosgene-free alternatives. pharmaceutical-networking.comgoogle.com The environmental impact, including solvent usage and waste generation, is also a critical factor. Processes that are more atom-economical and use "greener" solvents like ethanol are advantageous. ajgreenchem.com

Reaction Conditions and Work-up: Industrial processes favor reactions that run at or near ambient temperature and pressure to reduce energy costs and equipment complexity. Catalytic hydrogenation, for example, may require high-pressure reactors. chemicalbook.com The work-up and purification procedures must be simple and efficient. Crystallization is often preferred over chromatography for purification on a large scale. google.com The development of continuous-flow processes is an increasingly popular strategy to improve safety, efficiency, and scalability. dntb.gov.uaresearchgate.net

Derivatization and Analogue Generation from the this compound Core

The this compound scaffold serves as a valuable template for generating a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying either the 4-fluorophenyl ring of the carbamate, the 4-phenyl ring on the piperidine, or other positions of the piperidine ring itself.

Modification of the Carbamate: The 4-fluorophenyl group of the carbamate can be replaced with other substituted aryl or alkyl groups. This is achieved by using different chloroformates or by employing alternative carbamate formation strategies. This allows for probing the electronic and steric requirements of the binding pocket this moiety may interact with.

Modification of the 4-Aryl Group: The 4-(4-fluorophenyl) group on the piperidine ring can be substituted with other aryl or heteroaryl rings. This is often accomplished early in the synthesis by using different Grignard reagents or aryl halides in cross-coupling reactions. researchgate.netnih.gov

Functionalization of the Piperidine Ring: Direct C-H functionalization methods offer powerful tools for late-stage modification of the piperidine ring. nih.govacs.org Catalytic systems can introduce substituents at various positions, allowing for the synthesis of analogues that would be difficult to access through traditional multi-step sequences. For example, kinetic resolution techniques can be used to produce enantioenriched functionalizable piperidine fragments. acs.org The introduction of additional substituents can modulate the compound's physicochemical properties and conformational preferences, which can impact biological activity. nih.gov

Modifications at the Piperidine Nitrogen (e.g., carbamate variations)

The nitrogen atom of the piperidine ring is a key site for synthetic modification, allowing for the introduction of a diverse array of substituents that can significantly influence the molecule's properties. The protecting group on the piperidine nitrogen can direct the site of further functionalization on the ring. nih.gov For instance, the use of a tert-butoxycarbonyl (Boc) group, which forms a carbamate, can influence the regioselectivity of C-H functionalization reactions. nih.govnih.gov

Variations of the carbamate at the piperidine nitrogen are a common strategy to create libraries of analogs. While the parent compound is a carboxylate, synthetic strategies often involve intermediates with different N-substituents that are later modified. For example, the synthesis of piperidine analogs has been achieved using N-Boc and N-brosyl (Bs) protecting groups, which can be cleaved and replaced with other functionalities. nih.gov The choice of the N-substituent, such as different carbamates or other electron-withdrawing or donating groups, can alter the electronic properties of the piperidine ring, thereby affecting its reactivity and biological interactions.

N-SubstituentSynthetic Utility/ObservationReference
N-Boc (tert-butoxycarbonyl)Directs C-H functionalization, can be removed under acidic conditions. nih.govnih.gov nih.govnih.gov
N-Bs (N-brosyl)Used as a protecting group in rhodium-catalyzed C-H functionalization to generate 2-substituted analogues. nih.gov nih.gov
N-α-oxoarylacetylIn combination with specific rhodium catalysts, directs C-H functionalization to the C-4 position. nih.gov nih.gov

Functionalization of the Piperidine Ring at C-4 and Other Positions

Selective functionalization of the carbon atoms within the piperidine ring is a powerful tool for exploring the structure-activity relationships of this compound derivatives. Direct C-H functionalization has emerged as a sophisticated strategy to introduce substituents at specific positions. nih.gov The site of functionalization (C-2, C-3, or C-4) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions have been successfully employed to generate analogues substituted at various positions of the piperidine ring. nih.gov The C-4 position is often sterically the most accessible, making it a favorable site for substitution. nih.gov When N-α-oxoarylacetyl-piperidines are used with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, functionalization occurs at the C-4 position. nih.gov Other methods for synthesizing substituted piperidines include intramolecular aza-Michael reactions and various cyclization strategies. nih.gov

The synthesis of polysubstituted piperidines can also be achieved through multi-step sequences involving ring formation or the modification of pre-existing piperidine rings. mdpi.com These approaches allow for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, at different positions on the piperidine scaffold.

PositionMethodCatalyst/ReagentResulting DerivativeReference
C-2C-H FunctionalizationRh₂(R-TCPTAD)₄ (with N-Boc) or Rh₂(R-TPPTTL)₄ (with N-brosyl)2-Substituted piperidine analogues nih.gov
C-3Cyclopropanation followed by ring-openingN-Boc-tetrahydropyridine3-Substituted piperidine analogues nih.gov
C-4C-H FunctionalizationRh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl)4-Substituted piperidine analogues nih.gov

Substitution Pattern Variations on the Fluorophenyl Moiety

Altering the substitution pattern on the fluorophenyl ring is another critical avenue for modifying the parent compound. While the 4-fluoro substitution is a defining feature, the synthesis of derivatives with additional or alternative substitution patterns can lead to compounds with improved properties. For example, the incorporation of a fluorine atom can enhance metabolic stability and binding affinity. ontosight.ai

Synthetic routes can be designed to accommodate different aromatic precursors, allowing for the introduction of various substituents on the phenyl ring. The synthesis of compounds with a bis(4-fluorophenyl)methyl moiety demonstrates the possibility of incorporating more than one fluorophenyl group, significantly altering the steric and electronic profile of the molecule. nih.gov Furthermore, derivatives with different halogen substitutions or other functional groups on the phenyl ring can be prepared to probe interactions with biological targets.

Moiety VariationSynthetic ApproachPotential Impact
Di- or tri-fluorophenylUtilization of appropriately substituted phenyl precursors in the synthetic route.Enhanced lipophilicity and altered electronic properties.
Other substitutions (e.g., Cl, Br, CH₃, OCH₃)Incorporation of variously substituted phenyl building blocks.Modified steric and electronic characteristics, potentially leading to altered biological activity.
Bis(4-fluorophenyl)Coupling of two fluorophenyl-containing fragments.Increased molecular size and lipophilicity, potentially leading to different binding modes. nih.gov

Synthesis of Hybrid Scaffolds Incorporating Other Heterocycles

To explore new chemical space and potential multi-target activities, the this compound scaffold can be integrated with other heterocyclic systems to create hybrid molecules. This strategy aims to combine the pharmacophoric features of different molecular frameworks.

One approach is the synthesis of spiro-piperidine derivatives, where the piperidine ring is fused to another ring system at a single carbon atom. nih.gov Such compounds have shown promise in various therapeutic areas. Another strategy involves linking the piperidine core to other heterocycles via a suitable linker. For example, piperine-carboximidamide hybrids have been designed and synthesized, demonstrating the potential for creating novel antiproliferative agents. nih.gov These hybrid scaffolds can be generated through multi-component reactions or sequential synthetic steps that build the desired heterocyclic systems onto the piperidine framework.

Hybrid Scaffold TypeSynthetic StrategyExample HeterocycleReference
Spiro-piperidinesOne-pot multi-component reactions, often using eco-friendly conditions like ionic liquids.Various heterocyclic systems can be incorporated. nih.gov
Linked HybridsCoupling of the piperidine core with a pre-formed heterocycle or in-situ formation of the second heterocycle.Carboximidamide nih.gov

In-depth Computational Analysis of this compound Remains Largely Undocumented in Public Research

Computational techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and molecular dynamics simulations are powerful tools for characterizing chemical compounds. These methods are frequently applied to understand the molecular geometry, reactivity, intermolecular interactions, crystal packing, and conformational flexibility of novel molecules.

However, executing these detailed computational studies requires dedicated research projects. The data, findings, and tables requested for the specific subsections—including DFT applications, NBO analysis for intermolecular interactions, conformational and energy landscape analysis, Hirshfeld surface analysis for crystal packing, and molecular dynamics simulations for flexibility and solvent effects—are generated from these intensive studies.

Searches for this information have found analyses on related but structurally distinct molecules, such as more complex piperidine derivatives or other compounds containing a fluorophenyl group. These studies demonstrate the application of the requested computational methods to similar chemical moieties. For instance, research on other piperidine-1-carboxylate derivatives has utilized DFT to optimize molecular structures and explore electronic properties. Similarly, Hirshfeld surface analysis has been effectively used to understand intermolecular contacts in the crystals of various functionalized piperidines.

Despite the existence of these studies on analogous compounds, the specific quantitative data and detailed research findings—such as optimized geometric parameters, orbital interaction energies, conformational energy barriers, percentages of intermolecular contacts, and solvent effect models—are unique to each individual chemical structure. Extrapolating such specific data from related molecules to this compound would be scientifically inaccurate.

Consequently, due to the lack of published research focused solely on this compound, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate data tables and in-depth findings for each specified computational analysis is contingent upon dedicated scholarly research that, at present, does not appear to be publicly available.

Mechanistic Research and Biochemical Interaction Studies Pre Clinical Focus

Elucidation of Molecular Target Interactions

Investigation of Enzyme Modulation and Inhibition Mechanisms

The 4-fluorophenyl piperidine (B6355638) moiety is a key structural feature in various compounds designed to modulate enzyme activity. Research into derivatives of 4-Fluorophenyl piperidine-1-carboxylate has shed light on their mechanisms of enzyme interaction, particularly in the context of selective inhibition.

One area of investigation has been the enzymatic resolution of related compounds, such as (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. Studies have shown that this ester is a substrate for microbial lipases, with the lipase (B570770) from Candida antarctica (fraction B) (CAL-B) demonstrating the highest activity. The enantioselective hydrolysis facilitated by CAL-B allows for the separation of enantiomers, yielding the (3S,4R)-ester in a highly pure form. This highlights the potential for stereospecific interactions between the 4-fluorophenyl piperidine core and the active site of enzymes. researchgate.net

Furthermore, derivatives incorporating the 4-fluorophenyl piperidine scaffold have been evaluated as inhibitors of various enzymes. For instance, novel (4-piperidinyl)-piperazine derivatives, which include a piperidine-1-carboxylate structure, have been synthesized and assessed as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2). In these studies, the optimization of substituents on the piperidine nitrogen, including fluorine-substituted tert-butoxycarbonyl groups, led to potent inhibitory activity in both enzyme and cell-based assays. nih.gov

The inhibitory mechanism of some analogues has been characterized as irreversible and non-competitive. For example, in studies of equilibrative nucleoside transporter (ENT) inhibitors containing a 4-(2-fluorophenyl)piperazin-1-yl)methyl group, a derivative was found to reduce the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting the Km. The inhibitory effect was not reversible upon washing, indicating a strong, potentially covalent or very slowly dissociating, interaction with the transporter protein. frontiersin.org

Receptor Binding Studies and Ligand-Receptor Dynamics

The 4-fluorophenyl piperidine motif is a recognized pharmacophore in ligands targeting various receptors, particularly sigma receptors (S1R and S2R). The affinity and selectivity of these compounds are influenced by the nature and position of substituents on both the piperidine and phenyl rings.

Screening of piperidine/piperazine-based compounds has identified ligands with high affinity for the S1R. nih.gov In one study, a 4-fluorophenyl-substituted derivative was found to be a weaker S1R ligand compared to other benzylpiperidine-derived compounds. Computational docking studies suggested that the presence of the 4-fluoro-substituent resulted in an altered binding orientation within the receptor's binding pocket. This change in orientation moved the positive ionizable feature of the ligand away from crucial acidic residues (Glu172 and Asp126), preventing the formation of key ionic interactions and thus reducing binding affinity. nih.gov

The hydrophobic nature of the binding site in the S1R is a critical factor. Multilinear regression analysis of 1,4-disubstituted piperidine analogues has shown that three-dimensional hydrophobic and solvent-accessible surface area parameters are important for binding affinity. This underscores the significance of hydrophobic interactions between the ligand and the receptor. nih.gov

Derivatives of 4-fluorophenyl piperidine have also been investigated as ligands for other receptors. For example, ester analogs of a compound containing a bis(4-fluorophenyl)amino group linked to a piperazine (B1678402) ring demonstrated high affinity and selectivity for the dopamine (B1211576) transporter (DAT) over other monoamine transporters. researchgate.net

Compound/Derivative ClassReceptor TargetKey Findings
4-Fluorophenyl-substituted benzylpiperidineSigma-1 Receptor (S1R)Weaker affinity compared to unsubstituted analogues due to altered binding orientation. nih.gov
1,4-Disubstituted piperidine analoguesSigma-1 Receptor (S1R)Binding affinity is driven by hydrophobic interactions with the receptor. nih.gov
Bis(4-fluorophenyl)amino-piperazine derivativesDopamine Transporter (DAT)High affinity and selectivity for DAT. researchgate.net

Cellular Pathway Modulation by Derivatives of the Compound

Derivatives of this compound have been shown to modulate cellular pathways by interacting with key proteins such as ion channels and transporters. These interactions can lead to downstream effects on cellular function.

A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. Oral administration of a lead compound from this series was found to lower blood pressure in spontaneously hypertensive rats, suggesting that modulation of calcium influx through these channels is a key mechanism of action. nih.gov

In the context of cancer research, signaling through the protein kinase B (PKB/Akt) pathway is a critical area of investigation. While compounds containing a 4-amino-4-benzylpiperidine core showed promise as PKB inhibitors, they suffered from rapid metabolism. The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structurally related to the core compound of interest, led to potent and orally bioavailable inhibitors of PKB. These compounds were shown to modulate biomarkers of PKB signaling in vivo and inhibit the growth of human tumor xenografts. nih.gov

Furthermore, the inhibition of equilibrative nucleoside transporters (ENTs) by derivatives containing a 4-(2-fluorophenyl)piperazin-1-yl moiety directly impacts cellular nucleoside uptake. This can have significant implications for nucleotide synthesis and the regulation of adenosine (B11128) signaling. Studies have shown that these compounds can inhibit the transport of uridine, a key nucleoside, into cells. frontiersin.orgpolyu.edu.hk

Structure-Activity Relationship (SAR) Studies for Targeted Modulation

Identification of Pharmacophores and Key Structural Motifs

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural motifs within 4-fluorophenyl piperidine derivatives that are crucial for their biological activity. A general pharmacophore model for many active compounds includes a basic nitrogen atom, an aromatic ring, and a hydrophobic feature.

For sigma receptor ligands, the piperidine nitrogen atom often serves as the positive ionizable functionality. The 4-phenylpiperazine or a substituted benzyl (B1604629) group can act as a primary hydrophobic group, while another aromatic moiety can function as a secondary hydrophobic group. nih.gov The spatial arrangement of these features is critical for high-affinity binding.

In the case of inhibitors of equilibrative nucleoside transporters (ENTs), SAR studies on a series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) revealed several key structural requirements. The presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Furthermore, the nature of the substituent on another aromatic ring system was critical for activity and selectivity. For instance, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects, but the addition of specific groups to the benzene ring could restore activity. frontiersin.org

A 4-point pharmacophore model for some anticancer agents incorporates two aromatic rings and two hydrogen bond donor amino groups, surrounded by electronic networks of varying polarity. This highlights the importance of both hydrophobic and hydrogen-bonding interactions in the binding of these compounds to their biological targets. researchgate.net

Impact of Fluorine Substitution on Biological Activity and Selectivity

The substitution of hydrogen with fluorine in organic molecules can have profound effects on their physicochemical properties and, consequently, their biological activity. The high electronegativity and relatively small size of the fluorine atom can alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. ucd.ienih.gov

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. This can influence the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, and receptor binding. ucd.iesci-hub.box For example, reducing the pKa of the basic nitrogen in 2-phenyl-3-piperidylindoles through fluorination of the piperidine ring led to improved oral bioavailability. ucd.ie

The introduction of fluorine into an aromatic ring generally increases its lipophilicity. ucd.ie This can enhance the partitioning of the molecule into cell membranes and improve its binding to hydrophobic pockets within target proteins. ucd.ie However, the effect of fluorine on lipophilicity can be complex. While fluorination often increases lipophilicity, the decrease in basicity caused by nearby fluorine substituents can affect lipophilicity at neutral pH, sometimes resulting in derivatives that are of similar or higher lipophilicity than their non-fluorinated counterparts. nih.gov

In the context of receptor binding, the fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity. Conversely, as seen in the case of a 4-fluorophenyl-substituted sigma receptor ligand, the electronic effects of fluorine can lead to an unfavorable binding conformation, resulting in reduced affinity. nih.gov

The position of the fluorine atom is also crucial. In the development of ENT inhibitors, the presence of a halogen on the phenyl ring attached to the piperazine was essential for activity. frontiersin.org

PropertyImpact of Fluorine Substitution
pKa Generally lowers the pKa of nearby basic groups, affecting ionization at physiological pH. ucd.iesci-hub.box
Lipophilicity Typically increases the lipophilicity of aromatic rings, which can enhance membrane permeability and binding to hydrophobic pockets. ucd.ie
Biological Activity Can either enhance or decrease activity depending on the specific interactions with the biological target. frontiersin.orgnih.gov
Metabolic Stability The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability.

Spatial Orientation and Conformational Requirements for Activity

The biological activity of piperidine-containing compounds is intrinsically linked to their three-dimensional structure, including the conformation of the piperidine ring and the spatial orientation of its substituents. For this compound, the positioning of the 4-fluorophenyl group relative to the piperidine core is a critical determinant of its interaction with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the nature of the substituent and the surrounding environment. d-nb.infonih.gov In the case of fluorinated piperidines, the conformational preference is governed by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. d-nb.infonih.govresearchgate.net

Computational and NMR studies on fluorinated piperidine derivatives have revealed that the orientation of the fluorine atom can be significantly influenced by the protonation state of the piperidine nitrogen and the polarity of the solvent. d-nb.infonih.gov For instance, in a non-polar environment, a fluorine atom at the 4-position may favor an axial orientation due to stabilizing hyperconjugative interactions. researchgate.net However, in a polar, protic environment, where the piperidine nitrogen is protonated, a strong charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine can lead to a pronounced preference for the axial conformation. researchgate.net

Table 1: Factors Influencing Conformational Preference of Fluorinated Piperidines

FactorDescriptionPredicted Influence on this compound
Steric Hindrance The steric bulk of substituents on the piperidine ring influences their preferred orientation to minimize energetic strain.The 4-fluorophenyl group would generally favor an equatorial position to minimize steric clashes.
Electrostatic Interactions Attractive or repulsive forces between charged or polarized groups within the molecule.In a protonated state, a charge-dipole interaction between the piperidinium (B107235) cation and the fluorine atom would favor an axial fluorine.
Hyperconjugation The delocalization of electrons from a filled orbital to an adjacent empty or partially filled orbital.Can contribute to the stabilization of a particular conformer, often favoring an axial substituent.
Solvation Effects The interaction of the molecule with solvent molecules, which can stabilize certain conformations.Polar solvents may stabilize conformers with a larger dipole moment. d-nb.infonih.gov

In Vitro Biochemical Assays for Mechanistic Understanding

To elucidate the mechanism of action of this compound and its derivatives at a molecular level, a variety of in vitro biochemical assays are employed. These assays provide quantitative data on the interaction of the compounds with specific biological targets, such as enzymes and receptors.

Enzyme Activity Assays with Compound Derivatives

Enzyme activity assays are fundamental in determining whether a compound acts as an inhibitor or activator of a particular enzyme and in quantifying its potency. For derivatives of this compound, these assays can reveal crucial structure-activity relationships (SAR).

In a typical enzyme inhibition assay, the enzyme is incubated with its substrate in the presence of varying concentrations of the test compound. The rate of product formation is measured over time, often using spectrophotometric or fluorometric methods. nih.gov The concentration of the compound that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50).

For example, studies on structurally related piperidine derivatives have been conducted to assess their inhibitory activity against enzymes like soluble epoxide hydrolase (sEH). nih.gov In such studies, modifications to the phenyl ring, including the introduction of a fluorine atom, have been shown to significantly impact inhibitory potency. nih.gov The position of the fluorine atom on the phenyl ring can be critical, with para-substitution often being a key recognition element for the enzyme's active site. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Phenyl-Piperidine Analogs against Soluble Epoxide Hydrolase (sEH)

This table is based on data for analogous compounds and is for illustrative purposes only.

CompoundPhenyl Ring SubstitutionIC50 (nM)
Analog AUnsubstituted Phenyl150
Analog B4-Chlorophenyl25
Analog C 4-Fluorophenyl 35
Analog D2-Fluorophenyl98
Analog E4-Nitrophenyl15

Data is hypothetical and intended to illustrate the impact of substitution on activity.

Receptor Binding Assays with Radiolabeled Ligands

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically employ a radiolabeled ligand that is known to bind with high affinity to the target receptor. The test compound is then introduced to compete with the radioligand for binding to the receptor.

The principle of this assay is based on the law of mass action. A preparation of the target receptor (e.g., from tissue homogenates or cell lines expressing the receptor) is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.gov The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Studies on compounds containing a 4-fluorophenyl-piperidine moiety have demonstrated significant affinity for various receptors, including sigma receptors. nih.govnih.gov For instance, in competitive binding assays using a radioligand like 3H-pentazocine for the sigma-1 receptor, the affinity of test compounds can be quantified. Research has shown that the presence and position of the fluoro substituent on the phenyl ring can alter the binding mode and affinity of the ligand. nih.gov

Table 3: Illustrative Receptor Binding Affinity Data for 4-Fluorophenyl-Piperidine Analogs at Sigma-1 Receptors

This table is based on data for analogous compounds and is for illustrative purposes only.

CompoundMoietyRadioligandTarget ReceptorKi (nM)
Analog X4-Phenyl-piperidine3H-pentazocineSigma-124
Analog Y 4-(4-Fluorophenyl)-piperidine 3H-pentazocine Sigma-1 434
Analog Z4-Hydroxyphenyl-piperidine3H-pentazocineSigma-1150
Haloperidol (Reference)-3H-pentazocineSigma-12.5

Data is adapted from studies on structurally related compounds to illustrate the concept. nih.gov

Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical Focus

Development of Novel Chemical Entities as Research Tools

The structural framework of 4-fluorophenyl piperidine-1-carboxylate serves as a valuable starting point for the development of new chemical entities. Its inherent properties allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it a privileged scaffold in drug discovery.

Design of Lead Compounds and Scaffold Optimization

The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs and is recognized as a crucial fragment for designing new therapeutic molecules. nih.govresearchgate.net The process of lead optimization often involves refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com In this context, the this compound core provides a robust scaffold that can be systematically modified.

Medicinal chemists employ various strategies for lead optimization, including the modification of functional groups and scaffold hopping, which involves altering the core structure while maintaining essential functionalities. patsnap.comnih.gov The 4,4-disubstituted piperidine framework, for instance, has been a focus for developing γ-secretase inhibitors for conditions like Alzheimer's disease. nih.gov Similarly, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been explored as potent human carbonic anhydrase inhibitors. nih.gov These examples underscore the adaptability of the piperidine scaffold for generating diverse and potent lead compounds.

Application in Neuropharmacology Research (e.g., dopamine (B1211576), serotonin (B10506) pathway modulators)

Derivatives of the 4-fluorophenyl piperidine scaffold have shown significant promise in the field of neuropharmacology. The arylcyclohexylamine class of compounds, which includes derivatives with a piperidine ring, exhibits a wide range of pharmacological activities by targeting various receptors and transporters in the central nervous system. wikipedia.org

Specifically, compounds incorporating a 4-phenyl piperidine structure have been investigated as substrates for monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov The presence of fluorine-containing structures can influence the rate of oxidation by MAO. nih.gov Moreover, small molecule mu-opioid receptor agonists based on the 4-phenyl piperidine scaffold have been designed and synthesized, demonstrating the therapeutic potential of this structural motif. nih.gov

Investigation in Oncology Research (e.g., antiproliferative agents, tubulin inhibitors)

In the realm of oncology, the this compound scaffold has been instrumental in the discovery of novel antiproliferative agents. A notable example is the development of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors. nih.govnih.gov These compounds have demonstrated potent antiproliferative activity, with SAR-guided optimization leading to compounds with high potency. nih.govnih.gov

Biochemical assays have confirmed that these derivatives act as tubulin inhibitors, a mechanism shared by several successful anticancer drugs. nih.govnih.govresearchgate.net The ability of these compounds to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Exploration in Anti-Infective Agent Research (e.g., antimalarial, antibacterial, antiviral agents)

The piperidine scaffold is also a key component in the search for new anti-infective agents. In antimalarial research, 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds have shown activity comparable to the established antimalarial drug chloroquine. nih.gov The 4-aminoquinoline (B48711) class of antimalarials, which can be derivatized with piperidine-containing side chains, has been a cornerstone of malaria treatment. mdpi.com

In the field of antibacterial research, novel sulfonamide derivatives containing a piperidine moiety have been developed as potential bactericides for managing plant bacterial diseases. mdpi.com Furthermore, derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Other piperidine derivatives have also demonstrated varying degrees of antimicrobial and antioxidant activities. researchgate.net

Strategies for Enhancing Biological Activity and Selectivity

The strategic incorporation of fluorine into drug candidates is a well-established method for modulating their physicochemical and biological properties. This approach is particularly relevant to the this compound scaffold.

Bioisosteric Replacement and Fluorine Chemistry Principles

Bioisosterism, the replacement of an atom or group of atoms with a broadly similar alternative, is a fundamental strategy in medicinal chemistry to create new molecules with similar biological properties. tandfonline.comnih.gov Fluorine is a versatile bioisostere due to its small size and unique electronic properties. researchgate.netselvita.compsychoactif.org The substitution of hydrogen with fluorine can significantly influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.netpsychoactif.org

The C-F bond is highly polarized and strong, which can enhance metabolic stability. researchgate.net The introduction of fluorine can also modulate the pKa of nearby functional groups, which is crucial for target binding and pharmacokinetic properties. tandfonline.comnih.gov In the context of the this compound scaffold, the fluorine atom on the phenyl ring can alter the electronic environment of the molecule, potentially leading to improved receptor interactions and enhanced biological activity. researchgate.net This strategic use of fluorine is a key principle in the design and optimization of drug candidates based on this scaffold.

Development of Targeted Probes for Biological Systems

The 4-fluorophenyl piperidine scaffold is a significant structural motif in the design and development of targeted molecular probes for imaging and studying biological systems, particularly in the context of positron emission tomography (PET) and single-photon emission computed tomography (SPECT). While direct research on this compound as a targeted probe is not extensively documented in preclinical studies, the broader class of 4-fluorophenyl piperidine derivatives has been instrumental in the creation of high-affinity and selective radioligands for various neurological and oncological targets. These derivatives serve as critical tools for the non-invasive in vivo visualization and quantification of receptors and transporters in the central nervous system (CNS) and other tissues.

The development of these probes often involves the incorporation of a fluorine-18 (B77423) ([¹⁸F]) or iodine-123 ([¹²³I]) radioisotope onto the 4-fluorophenyl piperidine core or a related part of the molecule. The favorable decay characteristics of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it a preferred isotope for high-resolution PET imaging.

Research in this area has largely focused on modifying the 4-fluorophenyl piperidine structure to optimize binding affinity, selectivity for the target, and pharmacokinetic properties such as brain penetration and metabolic stability. These modifications are crucial for developing probes that provide a clear and quantifiable signal from the target tissue with minimal background noise.

Detailed Research Findings

Preclinical research has demonstrated the utility of the 4-fluorophenyl piperidine moiety in developing probes for several key biological targets:

Dopamine Transporter (DAT): Derivatives of 4-fluorophenyl piperidine have been investigated as potential imaging agents for the dopamine transporter, a key protein in the regulation of dopamine levels in the brain. Alterations in DAT density are associated with several neurodegenerative disorders, including Parkinson's disease. One such derivative, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, has shown high affinity and selectivity for DAT. nih.gov In vitro binding assays revealed a high affinity for DAT with a Ki value of 1.9 nM, and significant selectivity over the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov

Sigma Receptors (σ₁ and σ₂): The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a variety of neurological disorders and are also found to be overexpressed in several types of tumor cells, making them attractive targets for both diagnostic imaging and therapy. A number of 4-phenylpiperidine (B165713) derivatives have been synthesized and evaluated as σ₁ receptor ligands. For instance, certain 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have demonstrated low nanomolar affinity for σ₁ receptors with excellent selectivity over σ₂ receptors. nih.gov Another study on piperidine/piperazine-based compounds also identified ligands with high affinity for the σ₁ receptor. estranky.sk

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. Dysfunction of NMDA receptors is linked to various neurological and psychiatric disorders. Researchers have explored the use of the 4-(4-[¹⁸F]-fluorobenzyl)piperidin-1-yl moiety in the development of PET radioligands for the NR2B subunit of the NMDA receptor. chempep.com However, studies on some of these specific derivatives indicated challenges such as poor brain penetration and in vivo defluorination, highlighting the complexities in probe development. chempep.com

The following interactive data tables summarize the binding affinities of several 4-fluorophenyl piperidine derivatives for their respective biological targets, as reported in preclinical research.

Binding Affinity of a [¹²³I]-labeled 4-Fluorophenyl Piperidine Derivative for Monoamine Transporters
CompoundTargetKᵢ (nM)Reference
[¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidineDAT1.9 nih.gov
SERT205 nih.gov
NET4110 nih.gov
Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for Sigma Receptors
CompoundTargetKᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)Reference
Derivative 1σ₁1.22680 nih.gov
σ₂830
Derivative 2σ₁2.14887 nih.gov
σ₂1710
Binding Affinities of Piperidine/Piperazine-Based Compounds for Sigma Receptors
CompoundTargetKᵢ (nM)Reference
Compound 1σ₁3.2 estranky.sk
σ₂-
Compound 2σ₁24 estranky.sk
σ₂>1200

These findings underscore the importance of the 4-fluorophenyl piperidine scaffold in the development of targeted probes for biological systems. The modular nature of this chemical structure allows for systematic modifications to fine-tune its properties for specific imaging applications. While this compound itself has not been the direct subject of these preclinical imaging studies, its structure represents a fundamental component that, with further chemical elaboration, could be developed into novel targeted probes. The existing body of research on its derivatives provides a strong foundation and rationale for the future exploration of carboxylate-containing analogues in medicinal chemistry and drug discovery.

Applications in Organic Synthesis and Material Science Research

Role as a Versatile Building Block in Complex Molecule Construction

The 4-fluorophenylpiperidine scaffold is a key constituent in numerous biologically active compounds and serves as a foundational element for the synthesis of complex molecular architectures. Its structural rigidity and the presence of the fluorine atom, which can modulate physicochemical properties like lipophilicity and metabolic stability, make it an attractive starting point for medicinal chemistry and drug discovery programs.

The 4-fluorophenyl piperidine (B6355638) moiety is integral to the stereoselective synthesis of advanced pharmaceutical intermediates. A prominent example is its role in the synthesis of Paroxetine, an antidepressant. A key intermediate, (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, is synthesized through methods that control the stereochemistry at the 3 and 4 positions of the piperidine ring. researchgate.net

One approach to achieving this stereoselectivity involves an asymmetric conjugate addition reaction. researchgate.net The process highlights how the core structure of 4-fluorophenyl piperidine can be elaborated with high stereochemical control, which is crucial for the biological activity of the final therapeutic agent. The synthesis of various substituted piperidines often relies on controlling the stereochemistry, which can be achieved through different catalytic methods, including rhodium-catalyzed asymmetric reactions to produce enantioenriched 3-substituted piperidines. acs.org

Table 1: Key Stereoselective Reactions Involving 4-Fluorophenyl Piperidine Derivatives

Reaction TypeKey IntermediateApplicationStereochemical OutcomeReference
Asymmetric Conjugate Addition(3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidineSynthesis of ParoxetineHigh diastereoselectivity researchgate.net
Rh-catalyzed Asymmetric Reductive Heck Reaction3-Aryl-tetrahydropyridinesGeneral route to 3-substituted piperidinesHigh enantioselectivity acs.org

In the realm of drug discovery, the generation of chemical libraries with diverse structures is paramount for identifying new lead compounds. The 4-fluorophenyl piperidine-1-carboxylate structure is an excellent scaffold for combinatorial chemistry. The piperidine ring offers multiple points for diversification, allowing for the attachment of various chemical moieties to explore a vast chemical space.

The synthesis of such libraries can be performed using solid-phase techniques, where the piperidine scaffold is anchored to a resin, and subsequent reactions are carried out to introduce diversity. For instance, the nitrogen of the piperidine ring (once the carboxylate protecting group is removed) and potentially other positions on the ring can be functionalized with a wide array of building blocks. While specific library synthesis based on this compound is not extensively documented in public literature, the principle is well-established with similar scaffolds like 4-phenyl-2-carboxy-piperazine. nih.gov

Table 2: Hypothetical Combinatorial Library Generation from a 4-Fluorophenyl Piperidine Scaffold

Scaffold PositionDiversity Element (R-group)Examples of Building BlocksResulting Functionality
Piperidine Nitrogen (N1)R1Acyl chlorides, Sulfonyl chlorides, Alkyl halidesAmides, Sulfonamides, Tertiary amines
Phenyl Ring (C4')R2 (via modification of the fluorophenyl group)Boronic acids (Suzuki coupling)Biaryl compounds
Piperidine Ring (various positions)R3, R4Functionalization via C-H activationIntroduction of alkyl, aryl, or other functional groups

Exploration in Material Science Applications

The incorporation of fluorinated organic molecules into materials is a known strategy for enhancing their properties. While the specific use of this compound in material science is an emerging area of research, the structural components of the molecule suggest potential applications.

Piperidine derivatives have been investigated for their role as stabilizers in synthetic polymers. The introduction of a this compound moiety into a polymer matrix could potentially enhance properties such as thermal stability and mechanical strength. The fluorine atom can increase thermal resistance and alter surface properties, while the rigid piperidine structure can improve the mechanical integrity of the polymer.

Research into piperidine-based bioactive films for drug delivery has shown that the incorporation of piperidine derivatives can affect the crystallinity and enhance the thermal stability of polymer networks, such as those made from sodium alginate/poly(vinyl alcohol). ambeed.com This suggests that this compound could similarly be used to modify the properties of various polymer systems.

The functional groups present in this compound make it a candidate for the synthesis of advanced materials. For example, piperidine-4-carboxylic acid has been used to functionalize iron oxide nanoparticles to create novel organic-inorganic hybrid heterogeneous catalysts. researchgate.net This demonstrates the potential for the piperidine carboxylate structure to be integrated into nanomaterials. The presence of the fluorophenyl group could impart unique catalytic or surface properties to such materials. Further research is needed to fully explore the applications of this compound in the production of advanced materials with tailored functionalities.

Future Research Directions and Emerging Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the field of drug design. emanresearch.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby streamlining the design and optimization of novel compounds. For derivatives of 4-Fluorophenyl piperidine-1-carboxylate, AI and ML can be leveraged in several critical areas:

Predictive Modeling for Bioactivity: Machine learning models, particularly deep neural networks, can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new virtual compounds. blogspot.comnih.gov This allows for the in silico screening of vast virtual libraries of this compound analogs, prioritizing the synthesis of only the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, along with a set of desired therapeutic properties, these algorithms can propose novel derivatives with high predicted efficacy and favorable pharmacokinetic profiles.

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties with increasing accuracy, enabling the early identification and elimination of candidates that are likely to fail in later stages of development. nih.gov

AI/ML ApplicationPotential Impact on this compound Research
Predictive Bioactivity ModelingRapid identification of potent analogs from large virtual libraries.
De Novo DesignGeneration of novel and diverse chemical structures with optimized properties.
ADMET Property PredictionEarly-stage filtering of compounds with undesirable pharmacokinetic or toxicity profiles.

Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. unife.itnih.govresearchgate.net Future research into the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly methods. Key areas of focus include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov

Catalytic Methods: The use of highly efficient and selective catalysts, including biocatalysts (enzymes), can reduce the number of synthetic steps, improve atom economy, and minimize waste generation.

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Flow chemistry offers several advantages, including improved safety, better reaction control, and easier scalability, all of which contribute to a greener process. nih.gov

Energy Efficiency: Investigating reaction conditions that require less energy, such as microwave-assisted synthesis or reactions at ambient temperature, will be a priority.

Exploration of Novel Therapeutic Research Areas through Scaffold Derivatization

The piperidine (B6355638) moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. researchgate.netnih.govencyclopedia.pub The this compound core provides a versatile starting point for the synthesis of a diverse library of compounds. Future research will focus on the derivatization of this scaffold to explore new therapeutic applications.

The piperidine ring is a common feature in many classes of pharmaceuticals, including those targeting cancer and Alzheimer's disease. encyclopedia.pub By systematically modifying the functional groups attached to the piperidine and phenyl rings of this compound, researchers can fine-tune the compound's properties to interact with a wide range of biological targets. This exploration could lead to the discovery of novel treatments for a variety of conditions.

Potential Therapeutic AreaRationale for Exploration with this compound Derivatives
OncologyThe piperidine scaffold is present in numerous anticancer agents. encyclopedia.pub
Neurodegenerative DiseasesPiperidine derivatives have shown promise in the treatment of Alzheimer's disease. encyclopedia.pub
Infectious DiseasesThe structural motif is found in various antibacterial and antifungal compounds. encyclopedia.pub
Pain ManagementCertain piperidine-containing molecules act as analgesics. encyclopedia.pub

Advanced Analytical Techniques for Mechanistic Insights

A deep understanding of a drug candidate's mechanism of action is crucial for its successful development. Advanced analytical techniques are providing unprecedented insights into how molecules interact with their biological targets and how they are processed by the body. For this compound derivatives, these techniques will be instrumental in:

Target Identification and Validation: Techniques such as chemical proteomics and affinity-based chromatography can help to identify the specific protein targets of a bioactive compound.

Binding Kinetics and Thermodynamics: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information about the binding affinity, kinetics, and thermodynamics of a drug-target interaction.

Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can reveal the three-dimensional structure of a compound bound to its target, providing a roadmap for further optimization.

Metabolite Identification: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for identifying the metabolites of a drug candidate, which is essential for understanding its metabolic fate and potential for drug-drug interactions.

High-Throughput Synthesis and Screening for Drug Discovery Leads

The discovery of new drug leads is often a numbers game, requiring the synthesis and testing of large numbers of compounds. High-throughput synthesis (HTS) and high-throughput screening (HTS) are technologies that have dramatically accelerated this process. combichemistry.com

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of chemical building blocks. combichemistry.com Applying combinatorial chemistry to the this compound scaffold will enable the generation of a vast and diverse collection of derivatives for screening.

Automated Synthesis: Robotic systems can automate the process of chemical synthesis, further increasing the speed and efficiency with which new compounds can be produced.

High-Throughput Screening (HTS): HTS involves the use of robotics and sensitive detection methods to rapidly test the biological activity of thousands of compounds. combichemistry.com This allows for the efficient identification of "hits" from large compound libraries that can then be further optimized.

The integration of high-throughput synthesis and screening will be a powerful engine for driving the discovery of new drug candidates based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.